molecular formula C18H18FNO3S B2904857 4-(BENZENESULFONYL)-1-(2-FLUOROBENZOYL)PIPERIDINE CAS No. 1448128-22-0

4-(BENZENESULFONYL)-1-(2-FLUOROBENZOYL)PIPERIDINE

Cat. No.: B2904857
CAS No.: 1448128-22-0
M. Wt: 347.4
InChI Key: WDULIQVSOTXWOD-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-1-(2-fluorobenzoyl)piperidine is a synthetic piperidine-based compound offered as a key chemical building block for medicinal chemistry and drug discovery research. Piperidine is a privileged structure in pharmaceutical development, frequently employed as a bioisostere for piperazine to optimize the properties of lead compounds . The integration of two distinct functional groups—a benzenesulfonyl moiety and a 2-fluorobenzoyl unit—on the piperidine core creates a versatile molecular scaffold. The benzenesulfonyl group is a classic reagent used in organic synthesis to prepare sulfonamides and sulfonate esters, which are common features in many bioactive molecules . The 2-fluorobenzoyl fragment contributes to the molecule's structural complexity and potential for target interaction, as fluorinated aromatic rings are known to influence a compound's metabolic stability, lipophilicity, and binding affinity. This combination makes this compound a valuable intermediate for researchers constructing compound libraries for high-throughput screening or exploring structure-activity relationships (SAR) in novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c19-17-9-5-4-8-16(17)18(21)20-12-10-15(11-13-20)24(22,23)14-6-2-1-3-7-14/h1-9,15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDULIQVSOTXWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-1-(2-FLUOROBENZOYL)PIPERIDINE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-1-(2-FLUOROBENZOYL)PIPERIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(BENZENESULFONYL)-1-(2-FLUOROBENZOYL)PIPERIDINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-1-(2-FLUOROBENZOYL)PIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations in Fluorobenzoyl Substituents

The 2-fluorobenzoyl group distinguishes this compound from analogs with para- or meta-fluoro substitutions. For example:

  • 4-(p-Fluorobenzoyl)-piperidinyl derivatives (e.g., 3-(2-(4-(p-fluorobenzoyl)-1-piperidinyl)ethyl)quinazolinedione) exhibit para-fluoro substitution, enabling resonance stabilization and distinct electronic effects compared to the ortho-fluoro group .
  • 4-(2,4-Difluoro-benzoyl)-piperidine-1-carbaldehyde introduces a second fluorine at the 4-position, enhancing electron-withdrawing effects and altering steric interactions .

Key Findings :

  • Difluoro substitutions increase lipophilicity and metabolic stability but may reduce solubility .

Piperidine vs. Piperazine Cores

The piperidine ring in the target compound contrasts with piperazine-containing analogs (e.g., 4-(2-fluorobenzoyl)-piperazin-ium derivatives). Differences include:

  • Basicity : Piperazine (two nitrogen atoms) is more basic than piperidine, affecting protonation states under physiological conditions.

Sulfonyl Group Variations

The benzenesulfonyl group at the 4-position contrasts with analogs like 4-(piperidine-1-sulfonyl)benzonitrile :

Compound Sulfonyl Group Molecular Weight (g/mol) Key Properties
Target Compound Benzenesulfonyl (aromatic) 363.40 High lipophilicity
4-(Piperidine-1-sulfonyl)benzonitrile Piperidine-sulfonyl (aliphatic) 250.32 Lower logP, increased polarity

Key Insight : Aromatic sulfonyl groups enhance stability against enzymatic degradation compared to aliphatic sulfonyl groups .

Data Table: Comparative Analysis of Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-(Benzenesulfonyl)-1-(2-fluorobenzoyl)piperidine C₁₈H₁₈FNO₄S 363.40 2-Fluorobenzoyl, Benzenesulfonyl High lipophilicity, steric hindrance
4-(Piperidine-1-sulfonyl)benzonitrile C₁₂H₁₄N₂O₂S 250.32 Benzonitrile, Aliphatic sulfonyl Polar, lower logP
4-(2-Fluorobenzoyl)-piperazin-ium trifluoroacetate C₂₁H₂₀F₄N₂O₄ 452.39 Piperazine, 2-Fluorobenzoyl High solubility, hydrogen bonding
p-Fluoro-isobutyrylfentanyl C₂₃H₂₈FN₂O 380.48 Para-fluorophenyl, Isobutyryl Opioid receptor affinity
4-(2,4-Difluoro-benzoyl)-piperidine-1-carbaldehyde C₁₃H₁₂F₂NO₂ 253.24 Difluorobenzoyl, Carbaldehyde Enhanced electron withdrawal

Biological Activity

4-(Benzenesulfonyl)-1-(2-fluorobenzoyl)piperidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18FNO2SC_{16}H_{18}FNO_2S, with a molecular weight of approximately 307.39 g/mol. The compound features a piperidine ring substituted with a benzenesulfonyl group and a 2-fluorobenzoyl moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Tyrosinase Inhibition : Research indicates that derivatives of piperidine compounds, including those similar to this compound, exhibit significant inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition can lead to potential applications in treating hyperpigmentation disorders .
  • Antimicrobial Activity : Some studies suggest that sulfonamide derivatives can exhibit antimicrobial properties. The presence of the benzenesulfonyl group may enhance the compound's ability to inhibit bacterial growth .

Biological Activity Data

Activity TypeDescriptionReference
Tyrosinase InhibitionCompetitive inhibitor with IC50 values in low micromolar range
Antimicrobial ActivityExhibits potential against various bacterial strains
Cytotoxicity AssessmentNon-cytotoxic effects observed in cell lines

Case Studies

  • Tyrosinase Inhibition Study : A study evaluated the inhibitory effects of piperidine derivatives on tyrosinase from Agaricus bisporus. Compounds similar to this compound were found to have IC50 values significantly lower than that of kojic acid, indicating a promising potential for skin lightening agents .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of sulfonamide derivatives, suggesting that compounds with a benzenesulfonyl group could effectively inhibit bacterial growth, thus highlighting their potential as antibacterial agents .

Q & A

Q. What are the established synthetic routes for 4-(Benzenesulfonyl)-1-(2-fluorobenzoyl)piperidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine core. Common steps include:

Sulfonylation : Reacting piperidine with benzenesulfonyl chloride under basic conditions (e.g., NaOH, THF, 0–5°C) to introduce the benzenesulfonyl group.

Benzoylation : Coupling the sulfonylated piperidine with 2-fluorobenzoyl chloride using a coupling agent like DCC (dicyclohexylcarbiamine) in dichloromethane at room temperature.
Critical parameters affecting yield and purity include:

  • Temperature control : Excess heat during benzoylation may lead to racemization or side reactions.
  • Stoichiometric ratios : A 10% excess of sulfonyl chloride ensures complete reaction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the piperidine backbone, sulfonyl, and fluorobenzoyl substituents. The deshielded proton at C-4 (δ ~3.5–4.0 ppm) indicates sulfonyl attachment .
  • HPLC : Reverse-phase HPLC with a C18 column and mobile phase (methanol:buffer, 65:35, pH 4.6) resolves impurities. System suitability tests (peak symmetry, retention time) validate reproducibility .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) at m/z 378.1 (calculated).

Q. What are common impurities in the synthesis of this compound, and how are they analyzed?

  • Methodological Answer : Major impurities include:
  • Unreacted intermediates : Residual piperidine or sulfonyl chloride derivatives, detected via TLC (Rf comparison) or HPLC retention times.
  • Hydrolysis byproducts : Degradation of the sulfonyl group under acidic conditions, monitored by pH-controlled stability studies.
  • Isomeric contamination : Ortho/meta fluorobenzoyl isomers resolved using gradient elution HPLC .

Q. What initial biological screening approaches are recommended for assessing this compound’s bioactivity?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations.
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (KD values).
  • Control experiments : Compare with structurally similar sulfonamides to establish baseline activity .

Q. How can solubility and formulation challenges be addressed in preclinical studies?

  • Methodological Answer :
  • Solubility enhancement : Use co-solvents (DMSO:PBS, 1:9) or cyclodextrin complexes.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic degradation pathways.
  • Formulation screening : Evaluate lipid-based nanoparticles for improved bioavailability in pharmacokinetic models .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer : A 23^3 factorial design evaluates three critical factors:
FactorLow Level (-1)High Level (+1)
Temperature0°C25°C
Catalyst (DCC)1.0 eq1.2 eq
Reaction Time2 h6 h
Response variables : Yield (%), Purity (HPLC area %).
  • Analysis : ANOVA identifies temperature as the most significant factor (p < 0.05). Interaction plots reveal that excess catalyst reduces purity due to side reactions. Optimal conditions: 0°C, 1.1 eq DCC, 4 h .

Q. What mechanistic studies elucidate the compound’s biological activity?

  • Methodological Answer :
  • Target identification : CRISPR-Cas9 knockout libraries screen for genes sensitizing cells to the compound.
  • Metabolic profiling : LC-MS/MS tracks intracellular metabolite changes (e.g., ATP depletion) after treatment.
  • Structural analogs : Replace the fluorobenzoyl group with chloro or methyl variants to assess SAR (structure-activity relationships) .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :
  • Assay standardization : Compare protocols for cell line passage number, serum concentration, and incubation time.
  • Orthogonal validation : Confirm activity using a secondary method (e.g., radioligand binding if initial data came from fluorescence).
  • Purity verification : Re-test the compound after rigorous purification (HPLC >99%) to exclude impurity-driven effects .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina screens against the ATP-binding pocket of PI3Kγ (PDB: 1ES7). The fluorobenzoyl group shows hydrophobic interactions with Val882.
  • MD simulations : GROMACS simulates binding stability over 100 ns; RMSD <2 Å indicates stable ligand-protein complexes.
  • QSAR models : Train a model using descriptors (logP, polar surface area) to predict IC50 values for analogs .

Q. How do comparative studies with structural analogs inform its therapeutic potential?

  • Methodological Answer :
  • Library synthesis : Prepare analogs with variations in sulfonyl (e.g., tosyl vs. mesyl) and benzoyl (e.g., 3-fluoro vs. 4-fluoro) groups.
  • Bioactivity clustering : PCA (principal component analysis) groups compounds by IC50, logP, and solubility.
  • In vivo efficacy : Compare pharmacokinetics (AUC, Cmax) in rodent models to prioritize lead candidates .

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